6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride
Description
This compound is a pyrimidine-2,4-dione derivative substituted at the 6-position with a (3R)-3-aminopyrrolidin-1-yl group, forming a dihydrochloride salt. The pyrrolidine ring introduces stereochemical specificity (3R configuration), which may enhance target binding selectivity. The dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . Pyrimidine-2,4-diones are known for their diverse biological activities, including enzyme inhibition (e.g., DNA polymerases, kinases) and antimicrobial properties, making this compound a candidate for further therapeutic exploration .
Properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKVYINXWAHAH-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC(=O)NC(=O)N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride, also known as EN300-7434110, is currently under investigation. The compound is a small molecule and its specific targets in the human body are yet to be fully annotated.
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level
Biological Activity
6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione; dihydrochloride (CAS Number: 2375247-79-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a pyrrolidine moiety, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 269.13 g/mol.
6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione interacts with various molecular targets, modulating their activity. It is believed to inhibit specific enzymes involved in critical biological pathways, potentially affecting cellular processes such as protein synthesis and cell proliferation. For instance, it has been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in regulating protein synthesis in cancer cells .
Anticancer Properties
One of the most notable biological activities of this compound is its anticancer potential. In vitro studies have demonstrated that it inhibits eEF-2K activity with an IC50 value of 420 nM, significantly reducing eEF-2K activity in breast cancer cells (MDA-MB-231) under stimulated conditions . This inhibition suggests a mechanism where the compound can suppress tumor growth by interfering with protein synthesis pathways.
Enzyme Inhibition
Research indicates that the compound may also exhibit inhibitory effects on other kinases and enzymes. For example, structural modifications have been explored to enhance its potency as an eEF-2K inhibitor, indicating its potential as a lead compound for further drug development .
Case Study: Inhibition of eEF-2K
A study published in the Journal of Medicinal Chemistry examined a series of pyrido[2,3-d]pyrimidine derivatives, including 6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione. The study utilized homology modeling to predict binding interactions within the catalytic domain of eEF-2K. The findings highlighted that specific substitutions on the pyrimidine ring could enhance inhibitory potency, paving the way for optimized drug candidates .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 6 | 420 | eEF-2K |
| 9 | 930 | eEF-2K |
Additional Biological Evaluations
Further evaluations have shown that this compound can also affect other pathways related to cell survival and apoptosis. Its interaction with different molecular targets suggests a multifaceted approach to cancer therapy, where it may serve as both an anticancer agent and a tool for understanding cellular mechanisms .
Scientific Research Applications
Preliminary studies suggest that 6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione; dihydrochloride exhibits promising biological activities:
Antiviral and Antibacterial Properties
Research indicates that this compound and its derivatives have shown efficacy against various viral strains and bacterial infections.
| Activity Type | Target Pathogen/Mechanism | Reference |
|---|---|---|
| Antiviral | HIV, HSV | |
| Antibacterial | Various Gram-positive bacteria |
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Infectious Diseases : Its antiviral and antibacterial properties make it a candidate for treating various infections.
- Neurological Disorders : The structural features may allow interaction with neurological targets.
Study on Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral potential of pyrimidine derivatives similar to 6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione; dihydrochloride. The results indicated significant inhibition of viral replication in vitro against HIV and HSV, suggesting a viable pathway for further development as an antiviral agent .
Study on Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of the compound. It was found that it effectively inhibited the activity of certain kinases involved in cancer pathways, leading to reduced cell viability in cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives
Key Observations:
Stereochemistry: The (3R)-aminopyrrolidine group in the target compound may confer superior binding specificity compared to non-chiral analogues (e.g., cyclopropylaminomethyl derivatives) .
Solubility: Dihydrochloride salts (target compound, CymitQuimica derivatives) outperform non-salt forms (e.g., C9, C10) in aqueous solubility, critical for drug delivery .
Binding Interactions :
- C9 and C10 demonstrated strong docking scores against Mycobacterium tuberculosis DNA polymerase III (MtbDnaE2), with hydrogen bonding to Arg403 and His602 .
- The target compound’s pyrrolidine amine may similarly engage polar residues (e.g., Ser79 in DNA gyrase, as seen in related ligands) .
Metabolic Stability: Cyclopropane-containing analogues (e.g., 6-[(cyclopropylamino)methyl]) may resist oxidative metabolism better than alkyl-substituted derivatives .
Research Findings and Pharmacological Potential
- Enzyme Inhibition: Pyrimidine-2,4-diones with aminoalkyl substituents (e.g., aminopyrrolidine, piperazine) are implicated in targeting nucleotide-binding enzymes. For example, 6-AU analogues inhibited MtbDnaE2, suggesting the target compound may exhibit antitubercular activity .
- Antimicrobial Activity : Coumarin-pyrimidine hybrids () with similar substituents showed anti-proliferative effects, supporting further testing of the target compound against microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
